Cas no 152218-23-0 (Adenosine,N-(1-oxobutyl)-, cyclic 3',5'-(hydrogen phosphorothioate) 2'-butanoate (9CI))
152218-23-0 structure
Product Name:Adenosine,N-(1-oxobutyl)-, cyclic 3',5'-(hydrogen phosphorothioate) 2'-butanoate (9CI)
CAS-nummer:152218-23-0
MF:C14H17N5NaO6PS
MW:437.343212842941
CID:99317
PubChem ID:44755105
Update Time:2025-05-20
Adenosine,N-(1-oxobutyl)-, cyclic 3',5'-(hydrogen phosphorothioate) 2'-butanoate (9CI) Chemische en fysische eigenschappen
Naam en identificatie
-
- Adenosine,N-(1-oxobutyl)-, cyclic 3',5'-(hydrogen phosphorothioate) 2'-butanoate (9CI)
- 2'- O- MONOBUTYRYLADENOSINE- 3', 5'- CYCLIC MONOPHOSPHOROTHIOATE, RP- ISOMER ( RP-2'-O-MB-CAMPS )
- Rp-2′-O-Monobutyryladenosine 3′,5′-cyclic monophosphorothioate
- [(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-hydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate
- Rp-2'-O-MB-cAMPS
- RP-MB-CAMPS, NA
- sodiumsalt(sp-mb-camps)
- sodiumsalt(rp-mb-camps)
- RP-2'-O-MB-CAMPS SODIUM SALT
- SP-2'-O-MB-CAMPS SODIUM SALT
- rp-2'-o-monobutyryladenosine 3',5'-cyclic monophosphorothioate
- 2’-o-monobutyryladenosine-3’,5’-cyclicmonophosphorothioate,sp-isomer
- Rp-2′-O-Monobutyryladenosine 3′,5′-cyclic monophosphorothioate >97% (HPLC), solid
- 2'-O-MONOBUTYRYLADENOSINE-3',5'-CYCLIC MONOPHOSPHOROTHIOATE, SP-ISOMER SODIUM SALT
- 2'-O-MONOBUTYRYLADENOSINE-3',5'-CYCLIC MONOPHOSPHOROTHIOATE, RP-ISOMER SODIUM SALT
- 2/'-O-MONOBUTYRYLADENOSINE-3/',5/'-CYCLIC MONOPHOSPHOROTHIOATE, RP-ISOMER SODIUM SALT
- 2'-O-Monobutyryladenosine-3',5'-cyclic monophosphorothioate,rp-isomer sodium salt
- sodium;[(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate
- Adenosine 3?,5?-cyclic Monophosphorothioate, 2?-O-Monobutyryl-, Rp-Isomer, Sodium Salt
- J-008903
- 152218-23-0
-
- Inchi: 1S/C14H18N5O6PS.Na/c1-2-3-8(20)24-11-10-7(4-22-26(21,27)25-10)23-14(11)19-6-18-9-12(15)16-5-17-13(9)19;/h5-7,10-11,14H,2-4H2,1H3,(H,21,27)(H2,15,16,17);/q;+1/p-1/t7-,10-,11-,14-,26?;/m1./s1
- InChI-sleutel: FZOXLIBSZNOQJC-LLBCGFEYSA-M
- LACHT: S=P1([O-])OC[C@@H]2[C@H]([C@H]([C@H](N3C=NC4C(N)=NC=NC3=4)O2)OC(CCC)=O)O1.[Na+]
Berekende eigenschappen
- Exacte massa: 437.05300
- Monoisotopische massa: 437.05348573g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 11
- Zware atoomtelling: 28
- Aantal draaibare bindingen: 5
- Complexiteit: 637
- Aantal covalent gebonden eenheden: 2
- Gedefinieerd atoomstereocentrumaantal: 4
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 179Ų
Experimentele eigenschappen
- PSA: 188.57000
- LogboekP: 2.32000
Adenosine,N-(1-oxobutyl)-, cyclic 3',5'-(hydrogen phosphorothioate) 2'-butanoate (9CI) Beveiligingsinformatie
- Veiligheidsinstructies: S22; S24/25
- Veiligheidstermijn:S22-24/25
Adenosine,N-(1-oxobutyl)-, cyclic 3',5'-(hydrogen phosphorothioate) 2'-butanoate (9CI) Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-391041-5 µmol |
Adenosine 3′,5′-cyclic Monophosphorothioate, 2′-O-Monobutyryl-, Rp-Isomer, Sodium Salt, |
152218-23-0 | 5 µmol |
¥4889.00 | 2023-09-05 |
Adenosine,N-(1-oxobutyl)-, cyclic 3',5'-(hydrogen phosphorothioate) 2'-butanoate (9CI) Gerelateerde literatuur
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
152218-23-0 (Adenosine,N-(1-oxobutyl)-, cyclic 3',5'-(hydrogen phosphorothioate) 2'-butanoate (9CI)) Gerelateerde producten
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Aanbevolen leveranciers
Jinan Hanyu Chemical Co.,Ltd.
Goudlid
CN Leverancier
Bulk
PRIBOLAB PTE.LTD
Goudlid
CN Leverancier
Reagentie
Yunnanjiuzhen
Goudlid
CN Leverancier
Bulk
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Goudlid
CN Leverancier
Reagentie
Shandong Jing Kun Chemical Co.,Ltd.
Goudlid
CN Leverancier
Bulk